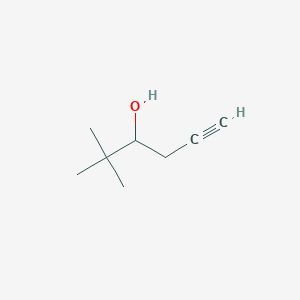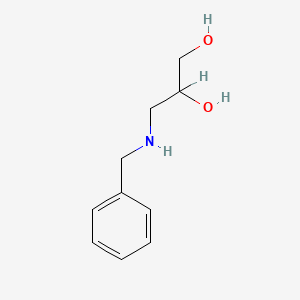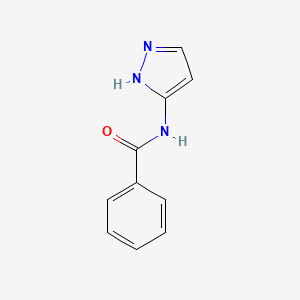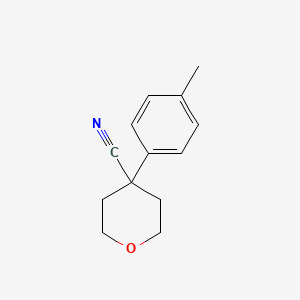
4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
The compound “4-(4-methylphenyl)tetrahydro-2H-pyran-4-carbonitrile” is a derivative of tetrahydro-2H-pyran . Tetrahydro-2H-pyran is a six-membered cyclic compound with one oxygen atom and five carbon atoms . The “4-(4-methylphenyl)” part suggests the presence of a methylphenyl group attached to the 4th carbon of the pyran ring. The “carbonitrile” indicates the presence of a cyano group (-C≡N), which is also attached to the 4th carbon of the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydro-2H-pyran ring, a common structural motif in many natural products and pharmaceuticals . The presence of the 4-methylphenyl and cyano groups would add complexity to the structure and potentially influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing cyano group and the electron-donating methylphenyl group . These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . The presence of the cyano group could increase its polarity, potentially affecting its solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis of 2H-Pyrans
The compound belongs to the family of pyran-carboxylic acid derivatives. Pyrans, and specifically 2H-Pyrans, are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . The synthesis of 2H-Pyrans has been a topic of interest in recent scientific literature .
Valence Isomerism
The nature of the different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes has been discussed in the literature . This compound, being a 2H-Pyran derivative, could potentially be used in studies related to valence isomerism .
Pharmaceutical Intermediate
The compound could potentially be used as a pharmaceutical intermediate . Many drugs are synthesized using complex organic compounds as intermediates, and this compound, with its unique structure, could be used in the synthesis of new pharmaceuticals .
Biological Activities
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which this compound is a part of, have a wide range of interesting biological activities . This suggests potential applications in drug discovery and medicinal chemistry .
Multicomponent Reactions (MCRs)
The compound could potentially be used in multicomponent reactions (MCRs), a type of reaction where three or more reactants combine to form a product . MCRs are a powerful tool in organic synthesis, allowing for the efficient construction of complex structures from simple starting materials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKNEXALGUIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)oxane-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



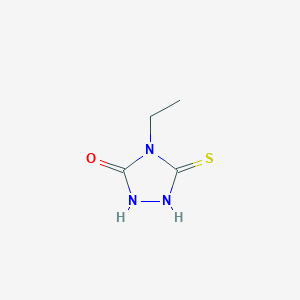

![4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol](/img/structure/B3384207.png)


